Imidazo[1,2-a]pyrazin-8-amine, 3-phenyl-N-(phenylmethyl)-
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Overview
Description
N-BENZYL-3-PHENYLIMIDAZO[1,2-A]PYRAZIN-8-AMINE is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family This compound is characterized by its unique structure, which includes a benzyl group, a phenyl group, and an imidazo[1,2-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-3-PHENYLIMIDAZO[1,2-A]PYRAZIN-8-AMINE typically involves the following steps:
Formation of the Imidazo[1,2-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl and Phenyl Groups: The benzyl and phenyl groups can be introduced through nucleophilic substitution reactions or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of N-BENZYL-3-PHENYLIMIDAZO[1,2-A]PYRAZIN-8-AMINE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-3-PHENYLIMIDAZO[1,2-A]PYRAZIN-8-AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions using appropriate halides and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-BENZYL-3-PHENYLIMIDAZO[1,2-A]PYRAZIN-8-AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-BENZYL-3-PHENYLIMIDAZO[1,2-A]PYRAZIN-8-AMINE involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine
- 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole
- 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine
Uniqueness
N-BENZYL-3-PHENYLIMIDAZO[1,2-A]PYRAZIN-8-AMINE is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its benzyl and phenyl groups, along with the imidazo[1,2-a]pyrazine core, make it a versatile compound for various applications.
Properties
CAS No. |
787590-67-4 |
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Molecular Formula |
C19H16N4 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
N-benzyl-3-phenylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C19H16N4/c1-3-7-15(8-4-1)13-21-18-19-22-14-17(23(19)12-11-20-18)16-9-5-2-6-10-16/h1-12,14H,13H2,(H,20,21) |
InChI Key |
HQLCFIDGPMJYLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=CN3C2=NC=C3C4=CC=CC=C4 |
Origin of Product |
United States |
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